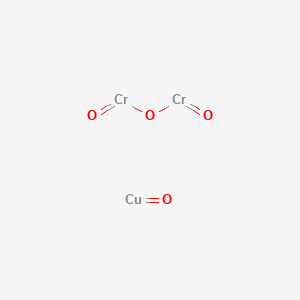

Oxocopper; oxo-(oxochromiooxy)chromium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

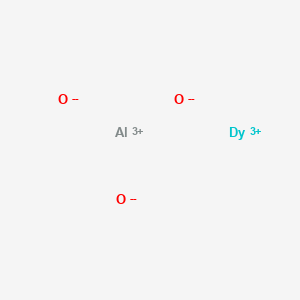

“Oxocopper; oxo-(oxochromiooxy)chromium” is a compound with the molecular formula Cr2Cu2O5 . It has an average mass of 311.081 Da and a monoisotopic mass of 309.714813 Da . It is also known by other names such as “Copper chromite”, “Copper Chromite Catalyst”, and “Copperchromium oxide” among others .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Oxocopper; oxo-(oxochromiooxy)chromium” include a molecular weight of 231.54 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass is 230.790265 g/mol and its monoisotopic mass is 230.790265 g/mol . The topological polar surface area is 60.4 Ų . It has a heavy atom count of 7 .

Applications De Recherche Scientifique

Photocatalytic Degradation

CuCr2O4 has been used in the photocatalytic degradation of various pollutants. It has been used to degrade anionic dyes such as eosin Y, erythrosine, and phenol red in water . It has also been used for the photodegradation of Sunset Yellow, a synthetic dye .

Photocatalytic Hydrogen Production

CuCr2O4 has been used in photocatalytic hydrogen production. This application takes advantage of the compound’s ability to absorb light and use that energy to drive chemical reactions .

Oxidation of Carbon Monoxide

CuCr2O4 has been used in the oxidation of carbon monoxide. This application is particularly important in pollution abatement, as carbon monoxide is a harmful pollutant .

Water Treatment

CuCr2O4 has been used in water treatment processes. Its stability and photocatalytic properties make it suitable for treating contaminated water .

Gas Sensing

CuCr2O4 has been used in gas sensors. Its electrical properties change in the presence of certain gases, making it useful for detecting these gases .

Solar Cells

CuCr2O4 has been used in solar cells. Its ability to absorb light and its electrical properties make it suitable for use in these devices .

Catalyst for Photo-assisted Nitrate Reduction

CuCr2O4 has been used as a catalyst for photo-assisted nitrate reduction. This process is used to remove nitrate from water, which is important for preventing water pollution .

Hydrogen Production

CuCr2O4 has been used as a cathode for hydrogen production due to its high stability . This application is important for the production of clean energy.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used as a hydrogenation catalyst , suggesting that its targets could be unsaturated organic compounds.

Mode of Action

As a catalyst, it likely facilitates the hydrogenation process by providing a surface for the reaction to occur, reducing the activation energy required for the reaction .

Result of Action

The result of CuCr2O4’s action is the facilitation of hydrogenation reactions . By reducing the activation energy required for these reactions, it allows them to proceed more efficiently.

Propriétés

IUPAC Name |

oxocopper;oxo(oxochromiooxy)chromium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.Cu.4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULFYAFFAGNFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr]O[Cr]=O.O=[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2CuO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxocopper; oxo-(oxochromiooxy)chromium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)